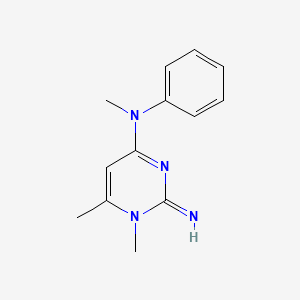
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. One common method involves the reaction of N-phenyl-1,6-dimethyl-1,2-dihydropyrimidin-4-amine with an appropriate imine precursor under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives .
Aplicaciones Científicas De Investigación
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 2,2,4-Trimethyl-1,2-dihydroquinoline
- 1,3-Diazole derivatives
Uniqueness
2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-imino-N,1,6-trimethyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C13H16N4/c1-10-9-12(15-13(14)16(10)2)17(3)11-7-5-4-6-8-11/h4-9,14H,1-3H3 |
Clave InChI |
PVVBVGSIMURFHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N)N1C)N(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


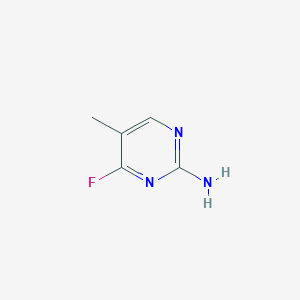
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
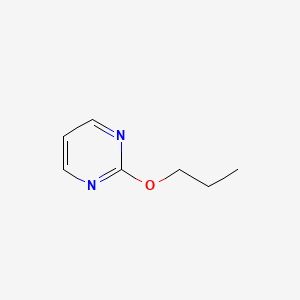


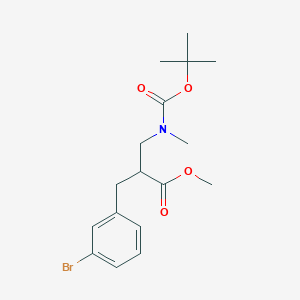
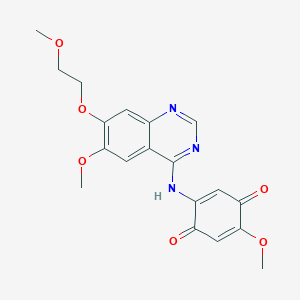

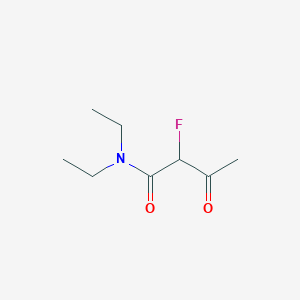

![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)

![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
